3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl-
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Overview
Description
3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- is an organic compound with a complex structure that includes a pentanone backbone substituted with a methoxycyclohexyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- typically involves multi-step organic reactions. One common method is the alkylation of 3-pentanone with 1-methoxycyclohexyl and 4-methyl groups under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-pentanone: A similar compound with a methoxy group on the pentanone backbone.
2-Methoxy-3-pentanone: Another related compound with the methoxy group positioned differently on the pentanone backbone.
Uniqueness
3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- is unique due to the presence of both a methoxycyclohexyl and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs.
This detailed article provides a comprehensive overview of 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
652146-23-1 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(1-methoxycyclohexyl)-4-methylpentan-3-one |
InChI |
InChI=1S/C13H24O2/c1-10(2)12(14)11(3)13(15-4)8-6-5-7-9-13/h10-11H,5-9H2,1-4H3 |
InChI Key |
HIMXPNAKGDCGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)C1(CCCCC1)OC |
Origin of Product |
United States |
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